N-Butyl-N-methyldecan-1-amine
CAS No.: 41485-03-4
Cat. No.: VC19621281
Molecular Formula: C15H33N
Molecular Weight: 227.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41485-03-4 |
|---|---|
| Molecular Formula | C15H33N |
| Molecular Weight | 227.43 g/mol |
| IUPAC Name | N-butyl-N-methyldecan-1-amine |
| Standard InChI | InChI=1S/C15H33N/c1-4-6-8-9-10-11-12-13-15-16(3)14-7-5-2/h4-15H2,1-3H3 |
| Standard InChI Key | YHGZDHBKCXGEIT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCN(C)CCCC |
Introduction
Structural and Physicochemical Properties
N-Butyl-N-methyldecan-1-amine has the molecular formula C₁₅H₃₃N and a molecular weight of 227.429 g/mol . Its exact mass is 227.261 g/mol, with a calculated partition coefficient (LogP) of 4.859, indicating high lipophilicity . The compound’s polar surface area (PSA) is 3.24 Ų, reflecting limited hydrogen-bonding potential due to its tertiary amine structure .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₃₃N |
| Molecular Weight | 227.429 g/mol |
| Exact Mass | 227.261 g/mol |
| LogP | 4.859 |
| PSA | 3.24 Ų |
| Synonyms | 1-Decanamine, N-butyl-N-methyl |
While experimental data on boiling point, density, and melting point are unavailable in published sources , its lipophilicity suggests solubility in organic solvents and potential membrane permeability in biological systems.
Synthesis and Catalytic Pathways
Although no direct synthetic protocols for N-Butyl-N-methyldecan-1-amine are documented in the reviewed literature, analogous methods for alkylamine synthesis provide plausible routes. For example, n-butylamine (a structurally simpler primary amine) is synthesized via the reaction of n-butanol with ammonia and hydrogen over alumina or transition-metal catalysts (e.g., Cu/Ni/Mg/SBA-15) at 150–220°C and 0.3–0.8 MPa . These processes achieve high conversion rates (>98%) and selectivity (>97%) . Extending this methodology, N-Butyl-N-methyldecan-1-amine could theoretically be synthesized through:
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Reductive amination: Decanal reacting with methylbutylamine in the presence of hydrogen and a catalyst.
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Alkylation: Decan-1-amine undergoing sequential alkylation with methyl and butyl halides.
Catalyst systems involving Cu/Ni alloys supported on mesoporous silica (e.g., SBA-15) have demonstrated efficacy in similar reactions, minimizing byproducts like secondary amines .
Industrial and Research Applications
The compound’s potential applications align with trends in surfactant and pharmaceutical chemistry:
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Surfactants: High LogP values favor use in non-aqueous systems or as emulsifiers.
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Drug intermediates: As a precursor for quaternary ammonium compounds or lipid nanoparticles.
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Catalysis: Tertiary amines often serve as ligands or bases in organic synthesis.
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